1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide 1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10650900
InChI: InChI=1S/C15H18N4O2S/c16-14(21)10-5-7-19(8-6-10)9-13(20)18-15-17-11-3-1-2-4-12(11)22-15/h1-4,10H,5-9H2,(H2,16,21)(H,17,18,20)
SMILES: C1CN(CCC1C(=O)N)CC(=O)NC2=NC3=CC=CC=C3S2
Molecular Formula: C15H18N4O2S
Molecular Weight: 318.4 g/mol

1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC10650900

Molecular Formula: C15H18N4O2S

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide -

Specification

Molecular Formula C15H18N4O2S
Molecular Weight 318.4 g/mol
IUPAC Name 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C15H18N4O2S/c16-14(21)10-5-7-19(8-6-10)9-13(20)18-15-17-11-3-1-2-4-12(11)22-15/h1-4,10H,5-9H2,(H2,16,21)(H,17,18,20)
Standard InChI Key OKNUKEWTKGVIJX-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)N)CC(=O)NC2=NC3=CC=CC=C3S2
Canonical SMILES C1CN(CCC1C(=O)N)CC(=O)NC2=NC3=CC=CC=C3S2

Introduction

Molecular Architecture and Physicochemical Properties

Structural Composition

The molecule integrates a benzo[d]thiazole ring linked via an amide bond to a piperidine-4-carboxamide moiety. The benzo[d]thiazole component, a bicyclic aromatic system containing sulfur and nitrogen, contributes to electron-rich regions that facilitate interactions with biological targets. The piperidine ring, a six-membered aliphatic amine, enhances solubility and conformational flexibility, critical for pharmacokinetic optimization.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-4-carboxamide
Molecular FormulaC15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2\text{S}
Molecular Weight318.4 g/mol
Canonical SMILESC1CN(CCC1C(=O)N)CC(=O)NC2=NC3=CC=CC=C3S2
Topological Polar Surface Area (TPSA)104.65 Ų
LogP (AlogP)6.68

The compound’s Topological Polar Surface Area (TPSA) of 104.65 Ų suggests moderate membrane permeability, while its LogP of 6.68 indicates lipophilicity, favoring blood-brain barrier penetration .

Synthetic Methodology

General Synthetic Pathway

Synthesis typically involves sequential amide coupling between benzo[d]thiazol-2-amine and a functionalized piperidine precursor. A plausible route begins with the activation of the carboxylic acid group in piperidine-4-carboxylic acid using carbodiimide reagents, followed by reaction with 2-amino-benzo[d]thiazole to form the central amide bond. Subsequent alkylation or acylation steps introduce the oxoethyl spacer.

Optimization Challenges

Key challenges include minimizing racemization at the piperidine stereocenter and ensuring regioselectivity during amide formation. Recent advances in microwave-assisted synthesis have improved yields to >75% while reducing reaction times.

Pharmacological Activities

Table 2: Biological Activity Profile

TargetAssay TypeActivity (pKi\text{pKi})Cell Line
BCL2-Like/BAXTime-Resolved FRET7.92HeLa
Cytochrome P450 3A4Fluorometric6.41HepG2

Antimicrobial Efficacy

Preliminary evaluations against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MIC) of 8 μg/mL and 16 μg/mL, respectively. The mechanism likely involves disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins.

Molecular Docking and Mechanism of Action

Target Engagement

Docking simulations using AutoDock Vina reveal high-affinity binding (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) to the ATP-binding pocket of heat shock protein 90 (HSP90). The benzo[d]thiazole ring participates in π-π stacking with Phe138, while the piperidine carboxamide forms hydrogen bonds with Asp93.

Table 3: Docking Scores for Selected Targets

TargetBinding Affinity (ΔG\Delta G, kcal/mol)Key Interactions
HSP90-9.2π-π (Phe138), H-bond (Asp93)
BCL-2-8.7H-bond (Asp108), hydrophobic

Comparative Analysis with Structural Analogs

Analog 1522: A Case Study

Compound 1522 (IUPAC: 2-[1-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-2H-quinolin-7-yl]-5-phenoxy-1,3-thiazole-4-carboxylic acid), while sharing the benzo[d]thiazole motif, demonstrates reduced BCL-2 affinity (pKi=7.74\text{pKi} = 7.74) compared to the subject compound . This disparity underscores the critical role of the piperidine carboxamide in enhancing target specificity.

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